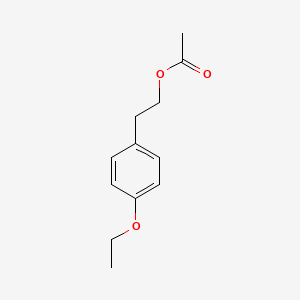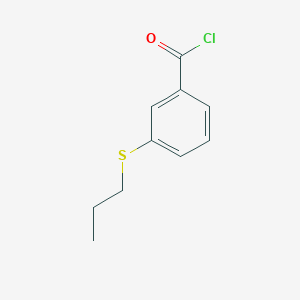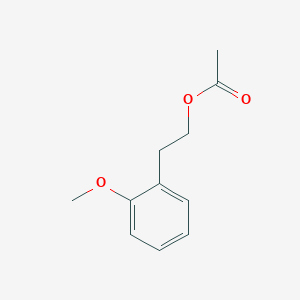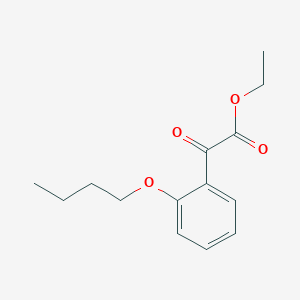
Ethyl 2-n-butoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-n-butoxybenzoylformate is an organic compound with the molecular formula C14H18O4 It is a derivative of benzoylformate, where the ethyl group is esterified, and the benzoyl group is substituted with a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-n-butoxybenzoylformate typically involves the esterification of 2-n-butoxybenzoic acid with ethyl formate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-n-butoxybenzoic acid+ethyl formateacid catalystethyl 2-n-butoxybenzoylformate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-n-butoxybenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: 2-n-butoxybenzoic acid
Reduction: 2-n-butoxybenzyl alcohol
Substitution: Various alkoxy-substituted benzoylformates
Scientific Research Applications
Ethyl 2-n-butoxybenzoylformate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of ethyl 2-n-butoxybenzoylformate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved vary depending on the specific use of the compound.
Comparison with Similar Compounds
Ethyl 2-n-butoxybenzoylformate can be compared with other benzoylformate derivatives, such as:
- Ethyl benzoylformate
- Mthis compound
- Ethyl 2-methoxybenzoylformate
Uniqueness
The presence of the butoxy group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other benzoylformate derivatives, which may have different alkoxy groups or lack substitution altogether.
Properties
IUPAC Name |
ethyl 2-(2-butoxyphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-5-10-18-12-9-7-6-8-11(12)13(15)14(16)17-4-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSCTYOKCHITOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(n-Pentylthio)phenyl]ethanol](/img/structure/B7991597.png)
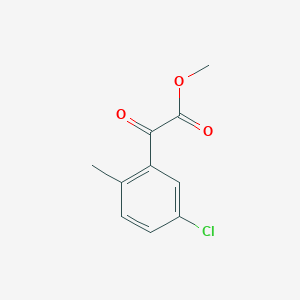
![1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7991613.png)
![2-[4-(Diethylamino)phenyl]-2-propanol](/img/structure/B7991619.png)

![1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991640.png)

![4-[(sec-Butyloxy)methyl]-3-fluorothiophenol](/img/structure/B7991649.png)

